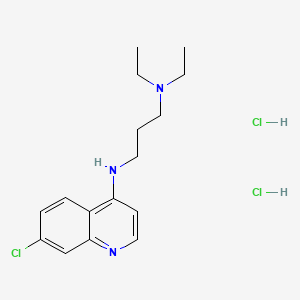
AQ-13 Dihydrochloride
Übersicht
Beschreibung
AQ-13 Dihydrochloride is an aminoquinoline agent potentially used for the treatment of malaria. It is effective against chloroquine-resistant strains of Plasmodium falciparum and is structurally similar to the widely used chloroquine diphosphate (CQ) .
Molecular Structure Analysis
The IUPAC name for AQ-13 Dihydrochloride is N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine dihydrochloride . The molecular weight is 364.74 and the chemical formula is C16H24Cl3N3 .Physical And Chemical Properties Analysis
AQ-13 Dihydrochloride has a molecular weight of 364.74 . It is a solid at room temperature . The compound should be stored at temperatures between -80 and -20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
AQ-13 dihydrochloride has been studied extensively as a potential antimalarial drug. It is particularly notable for its effectiveness against chloroquine-resistant strains of Plasmodium falciparum, which is a significant concern in malaria treatment. AQ-13 shares a structural similarity with chloroquine, a widely used antimalarial drug, but with modifications that enable it to overcome resistance issues. Clinical trials and studies have evaluated AQ-13's efficacy, potency, and safety profile, suggesting its potential as a treatment option for uncomplicated Plasmodium falciparum malaria, particularly as a partner drug in combination therapy (Mengue, Held, & Kreidenweiss, 2019).
Genetic Toxicology
AQ-13 has been evaluated for its genotoxic potential. Studies have used bacterial mutagenesis assays and mammalian cell mutagenesis assays to assess its genotoxic effects. The results suggest that AQ-13, along with chloroquine, poses minimal risk of genotoxic damage to human populations being administered these drugs (Riccio et al., 2001).
Pharmacokinetics and Safety
The pharmacokinetics and safety profiles of AQ-13 have been a significant focus in its development as an antimalarial drug. Research has involved comparing AQ-13 with chloroquine in healthy volunteers to understand their differences in toxicity, pharmacokinetics, and effects on the QT interval. These studies are crucial for determining appropriate dosages and understanding the drug's behavior in the human body (Mzayek et al., 2007).
Metabolism and Bioavailability
Studies have also examined the bioavailability and metabolism of AQ-13 in animal models like rats and cynomolgus macaques. These studies are essential for understanding how AQ-13 is absorbed, distributed, metabolized, and excreted in the body, which is crucial for its development as a therapeutic agent. The results from these studies contribute to the knowledge base necessary for advancing AQ-13 as a treatment for malaria (Ramanathan-Girish et al., 2004).
Cross-Resistance and Efficacy
Another area of research has been the investigation of cross-resistance between AQ-13 and other antimalarials, such as amodiaquine. Understanding cross-resistance is crucial for effective malaria management, especially in regions with high resistance to conventional drugs. Studies have utilized in vitro assays to characterize the susceptibility of multidrug-resistant and susceptible Plasmodium falciparum patient isolates to AQ-13 (Nardella et al., 2021)
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.2ClH/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16;;/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBPWZRWNFJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168761 | |
| Record name | AQ 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AQ-13 Dihydrochloride | |
CAS RN |
169815-40-1 | |
| Record name | AQ 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169815401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AQ 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AQ-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKT9732S5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



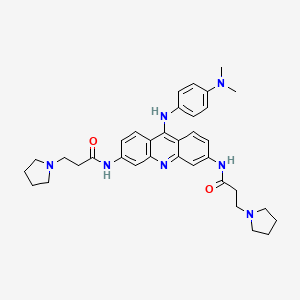
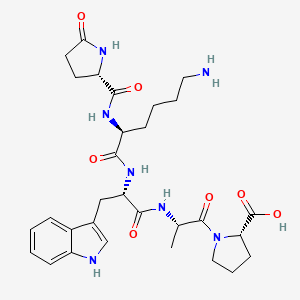
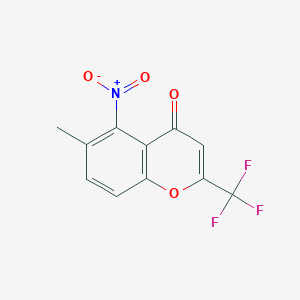
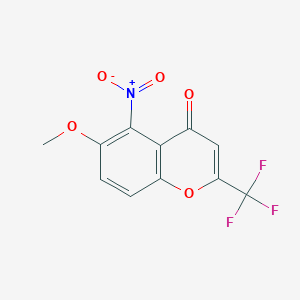
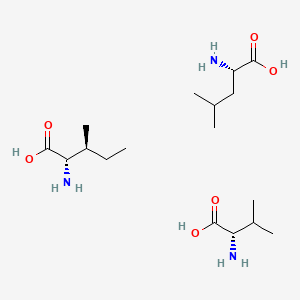
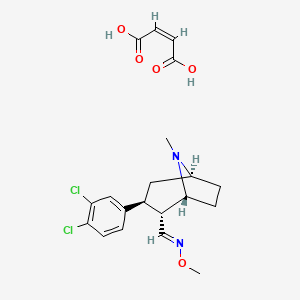
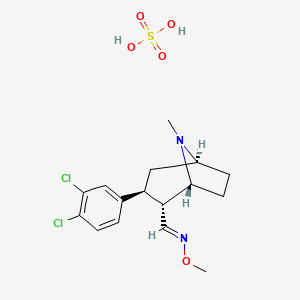
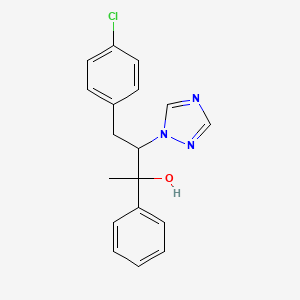
![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
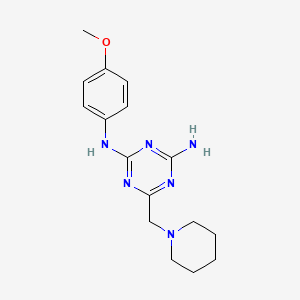
![5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1667512.png)
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)
